molecular formula C6H7ClN2 B1281604 2-(Chloromethyl)-4-methylpyrimidine CAS No. 78060-44-3

2-(Chloromethyl)-4-methylpyrimidine

Cat. No.: B1281604
CAS No.: 78060-44-3
M. Wt: 142.58 g/mol
InChI Key: KIXTVKIOVXMYGL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylpyrimidine typically involves the chloromethylation of 4-methylpyrimidine. One common method is the reaction of 4-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the pyrimidine ring to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the methyl derivative of the pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylpyrimidine largely depends on its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methylquinazoline
  • 2-(Chloromethyl)-4-methylpyridine
  • 2-(Chloromethyl)-4-methylimidazole

Uniqueness

Compared to its analogs, 2-(Chloromethyl)-4-methylpyrimidine offers unique reactivity due to the electronic properties of the pyrimidine ring. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties .

Properties

IUPAC Name

2-(chloromethyl)-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXTVKIOVXMYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512152
Record name 2-(Chloromethyl)-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78060-44-3
Record name 2-(Chloromethyl)-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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